molecular formula C6H4N4O8 B14287814 5-Amino-2,4,6-trinitrobenzene-1,3-diol CAS No. 128585-26-2

5-Amino-2,4,6-trinitrobenzene-1,3-diol

Cat. No.: B14287814
CAS No.: 128585-26-2
M. Wt: 260.12 g/mol
InChI Key: UIJLTECJVZBJEP-UHFFFAOYSA-N
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Description

5-Amino-2,4,6-trinitrobenzene-1,3-diol is a compound of significant interest in the field of energetic materials. It is characterized by the presence of amino and nitro groups attached to a benzene ring, which imparts unique properties to the molecule. This compound is known for its high density and stability, making it a valuable component in the development of explosives and other high-energy materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,4,6-trinitrobenzene-1,3-diol typically involves the nitration of 5-Amino-4,6-dinitro-1,3-dihydroxybenzene. This process is carried out using potassium nitrate (KNO3) and concentrated sulfuric acid (H2SO4) as nitrating agents . The reaction conditions are carefully controlled to ensure the selective nitration of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced monitoring systems ensures the efficient and safe production of the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2,4,6-trinitrobenzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in the synthesis of other high-energy materials .

Scientific Research Applications

5-Amino-2,4,6-trinitrobenzene-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2,4,6-trinitrobenzene-1,3-diol involves the interaction of its functional groups with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates, while the amino groups can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s high energy release and stability .

Comparison with Similar Compounds

Uniqueness: 5-Amino-2,4,6-trinitrobenzene-1,3-diol stands out due to its unique combination of amino and nitro groups, which impart both stability and high energy release. This makes it a valuable compound in the development of advanced energetic materials .

Properties

CAS No.

128585-26-2

Molecular Formula

C6H4N4O8

Molecular Weight

260.12 g/mol

IUPAC Name

5-amino-2,4,6-trinitrobenzene-1,3-diol

InChI

InChI=1S/C6H4N4O8/c7-1-2(8(13)14)5(11)4(10(17)18)6(12)3(1)9(15)16/h11-12H,7H2

InChI Key

UIJLTECJVZBJEP-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])O)[N+](=O)[O-])N

Origin of Product

United States

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